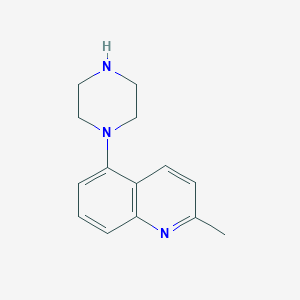

2-Methyl-5-piperazin-1-yl-quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-methyl-5-piperazin-1-ylquinoline |

InChI |

InChI=1S/C14H17N3/c1-11-5-6-12-13(16-11)3-2-4-14(12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 |

InChI Key |

PZNAAXFCMFHGNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Piperazin 1 Yl Quinoline

Strategies for the Formation of the Quinoline (B57606) Core

The construction of the 2-methyl-quinoline core is a critical first step in the synthesis of the target compound. Several classical and modern methods are available for quinoline synthesis, each with its own advantages and limitations.

Skraup Synthesis and its Variants

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. nih.gov In its classic form, it involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comiipseries.org For the synthesis of a 2-methyl-quinoline, a variation of the Skraup reaction, the Doebner-von Miller reaction, is more directly applicable. nih.gov This method utilizes an α,β-unsaturated aldehyde or ketone, which can be formed in situ, to react with an aniline (B41778) derivative under acidic conditions to yield 2- and 4-substituted quinolines. nih.gov Specifically, the reaction of an appropriate aniline with crotonaldehyde (B89634) or its precursor under strong acid catalysis would lead to the desired 2-methyl-quinoline skeleton. The general mechanism involves the formation of a β-anilino aldehyde or ketone, followed by cyclization and oxidation. pharmaguideline.com

A modified Skraup synthesis using glycerol and pressure Q-tubes has also been demonstrated for the synthesis of novel quinolines. researchgate.net Furthermore, a one-step synthesis of 2-methylquinoline (B7769805) from nitrobenzene (B124822) and ethanol (B145695) using a PtSn/γ-Al2O3 catalyst has been reported, offering a more direct route. google.com

Alternative Cyclization Methods for Quinolines

Beyond the Skraup-type reactions, several other cyclization methods can be employed to construct the 2-methyl-quinoline core.

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as acetone (B3395972) or ethyl acetoacetate, in the presence of a base or acid catalyst. pharmaguideline.comiipseries.org To obtain a 2-methyl-quinoline, an appropriately substituted o-aminobenzaldehyde or o-aminophenyl methyl ketone would be reacted with a compound providing the C2-methyl group and the C3 atom of the quinoline ring.

Combes Synthesis: This reaction involves the condensation of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to afford a quinoline. pharmaguideline.comiipseries.org For a 2,4-disubstituted quinoline, this method is particularly effective. iipseries.org

Pfitzinger Synthesis: This method utilizes isatin (B1672199) or a substituted isatin, which is opened to an o-aminoaryl ketoacid in the presence of a base. This intermediate then condenses with a carbonyl compound containing an α-methylene group to yield a quinoline-4-carboxylic acid. pharmaguideline.comnih.gov Subsequent decarboxylation can provide the desired quinoline.

Doebner Reaction: A variation of the Pfitzinger synthesis, the Doebner reaction combines an aniline, an aldehyde, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids. nih.gov

Recent advancements have also introduced metal-free synthetic routes, such as the functionalization of C(sp3)-H bonds and tandem cyclization strategies to produce quinoline derivatives from starting materials like 2-methylquinolines and 2-styrylanilines. nih.govnih.gov

Introduction and Regioselective Functionalization of the Piperazine (B1678402) Moiety

Once the 2-methyl-quinoline core is synthesized, the next crucial step is the introduction of the piperazine moiety at the 5-position. Subsequently, the secondary amine of the piperazine ring provides a versatile handle for a variety of chemical transformations, allowing for the creation of a diverse library of derivatives.

Nucleophilic Substitution Reactions for Piperazine Incorporation

The most common and straightforward method for attaching the piperazine ring to the quinoline core is through a nucleophilic aromatic substitution (SNA_r) reaction. This typically involves reacting a quinoline derivative bearing a suitable leaving group, such as a halogen (e.g., 5-bromo-2-methylquinoline (B1281031) or 5-chloro-2-methylquinoline), at the 5-position with piperazine. chemsrc.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield. In some cases, palladium-catalyzed Buchwald-Hartwig amination can also be employed for this transformation, offering a milder alternative to traditional SNA_r conditions. mdpi.com

| Starting Material | Reagent | Conditions | Product | Reference |

| 5-bromoquinaldine | Piperazine | - | 2-Methyl-5-(1-piperazinyl)quinoline | chemsrc.com |

| 1,1-dimethylethyl 4-(2-methyl-5-quinolinyl) | - | - | 2-Methyl-5-(1-piperazinyl)quinoline | chemsrc.com |

Alkylation and Arylation Strategies on the Piperazine Nitrogen

The free secondary amine of the piperazine moiety in 2-Methyl-5-piperazin-1-yl-quinoline is a nucleophilic center that can readily undergo alkylation and arylation reactions.

Alkylation: N-alkylation can be achieved by reacting the piperazinyl quinoline with a variety of alkylating agents, such as alkyl halides (chlorides, bromides, or iodides) or alkyl sulfonates. mdpi.comnih.gov The reaction is typically performed in the presence of a base to scavenge the acid produced. Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups. mdpi.comnih.gov

Arylation: N-arylation is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates as the aryl source. mdpi.com Copper-catalyzed Ullmann condensation is another classical method for N-arylation. mdpi.com For electron-deficient (hetero)arenes, direct nucleophilic aromatic substitution can also be a viable strategy. mdpi.com

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Alkylation | Alkyl halides, Alkyl sulfonates | Base | N-Alkyl-piperazinyl-quinoline |

| Reductive Amination | Aldehydes, Ketones | Reducing agent | N-Alkyl-piperazinyl-quinoline |

| Arylation | Aryl halides, Aryl triflates | Palladium catalyst, Base | N-Aryl-piperazinyl-quinoline |

| Ullmann Condensation | Aryl halides | Copper catalyst, Base | N-Aryl-piperazinyl-quinoline |

Acylation and Sulfonylation Processes

The nucleophilic nitrogen of the piperazine ring can also be functionalized through acylation and sulfonylation reactions, leading to the formation of amides and sulfonamides, respectively. nih.gov

Acylation: Acylation is typically carried out using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., DCC, EDC). mdpi.comnih.gov These reactions are usually performed in the presence of a base to neutralize the acid byproduct.

Sulfonylation: Sulfonylation is achieved by reacting the piperazinyl quinoline with sulfonyl chlorides in the presence of a base, such as triethylamine (B128534) or pyridine. nih.gov This reaction provides access to a wide range of sulfonamide derivatives. nih.gov

These functionalization strategies are crucial for exploring the structure-activity relationships of this class of compounds in various applications, including drug discovery. nih.gov

| Reaction Type | Reagents | Conditions | Product Type |

| Acylation | Acyl chlorides, Acid anhydrides, Carboxylic acids | Base, Coupling agents | N-Acyl-piperazinyl-quinoline |

| Sulfonylation | Sulfonyl chlorides | Base | N-Sulfonyl-piperazinyl-quinoline |

Derivatization and Further Functionalization Reactions of this compound and its Analogs

The presence of the piperazine ring in this compound provides a reactive site for a multitude of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily target the secondary amine of the piperazine moiety, enabling chain elongation, and the introduction of various functional groups and heterocyclic systems. Furthermore, the quinoline ring itself can be a platform for various reactions, particularly when activated by specific substituents.

Claisen-Schmidt Condensations

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is particularly useful for synthesizing chalcones, which are precursors to various flavonoids and other heterocyclic compounds. wikipedia.org This reaction typically involves the condensation of an aromatic aldehyde with a ketone or a compound with an active methylene (B1212753) group in the presence of a base or acid catalyst. wikipedia.orgnih.gov

While direct Claisen-Schmidt condensation on the methyl group of this compound is not commonly reported, analogs bearing a formyl group, such as 2-(piperazin-1-yl)quinoline-3-carbaldehydes, readily undergo this reaction. researchgate.neteurekaselect.com For instance, the reaction of 2-(4-ethylpiperazin-1-yl)quinoline-3-carbaldehyde with various acetophenones in the presence of a TiO2-based catalyst has been shown to produce chalcone (B49325) derivatives in high yields. researchgate.net This suggests that if a formyl group were introduced onto the this compound scaffold, similar transformations would be feasible.

| Reactant 1 (Quinoline Derivative) | Reactant 2 (Aryl Ketone) | Catalyst | Solvent | Product (Chalcone Derivative) | Yield (%) | Reference |

| 2-(4-Ethylpiperazin-1-yl)quinoline-3-carbaldehyde | Acetophenone | TiO2-BPTETSA | Ethanol | (E)-3-(2-(4-ethylpiperazin-1-yl)quinolin-3-yl)-1-phenylprop-2-en-1-one | 92 | eurekaselect.com |

| 2-(4-Ethylpiperazin-1-yl)quinoline-3-carbaldehyde | 4-Methylacetophenone | TiO2-BPTETSA | Ethanol | (E)-3-(2-(4-ethylpiperazin-1-yl)quinolin-3-yl)-1-(p-tolyl)prop-2-en-1-one | 95 | eurekaselect.com |

| 2-(4-Ethylpiperazin-1-yl)quinoline-3-carbaldehyde | 4-Chloroacetophenone | TiO2-BPTETSA | Ethanol | (E)-1-(4-chlorophenyl)-3-(2-(4-ethylpiperazin-1-yl)quinolin-3-yl)prop-2-en-1-one | 94 | eurekaselect.com |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. researchgate.netrsc.org These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. In the context of quinoline derivatives, this strategy has been employed to synthesize a variety of fused and spiro-heterocyclic systems. eurekaselect.comnih.gov

For piperazinyl-quinoline analogs, the secondary amine of the piperazine ring can be utilized to generate a 1,3-dipole in situ. For example, the reaction of a piperazinyl-quinolinyl carbaldehyde with an amino acid can form an azomethine ylide, which can then react with a suitable dipolarophile to yield complex heterocyclic structures. eurekaselect.com A one-pot synthesis of piperazinyl-quinolinyl dispiro heterocyclic derivatives has been achieved through a 1,3-dipolar cycloaddition reaction, demonstrating the utility of this method for creating molecular diversity. eurekaselect.com

| Quinoline Derivative | 1,3-Dipole Source | Dipolarophile | Solvent | Product | Reference |

| 2-(Piperazin-1-yl)quinoline-3-carbaldehyde | Sarcosine | N-Phenylmaleimide | Methanol | Dispiro[indole-3,2'-pyrrolidine-3',3''-quinoline] derivative | eurekaselect.com |

| 2-Chloroquinoline-3-carbaldehyde | Isatin, Sarcosine | (E)-3-Aryl-1-(thiophen-2-yl)prop-2-en-1-one | Methanol | Spiro[indole-3,2'-pyrrolidine] derivative with quinoline moiety | eurekaselect.com |

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more reactants in a single step, minimizing waste and simplifying purification processes. nih.govnih.gov Several MCRs have been developed for the synthesis and functionalization of quinoline derivatives. rsc.org

For instance, the synthesis of novel 2-piperazinyl quinoxaline (B1680401) derivatives has been achieved through a one-pot multicomponent reaction involving 2-(piperazin-1-yl)quinoxaline, formaldehyde, and isatin in the presence of a green nanocatalyst. rsc.org While this example is on a quinoxaline core, the principles are transferable to the this compound scaffold, where the piperazine moiety can act as one of the components in an MCR to introduce further complexity. rsc.org

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| 2-(Piperazin-1-yl)quinoxaline | Formaldehyde | Isatin | FeAl2O4@PTMS-sulfaguanidine-SA, Ethanol, 50-100 °C | N'-[(4-(Quinoxalin-2-yl)piperazin-1-yl)methyl]isatin derivative | rsc.orgrsc.org |

| 2-(Piperazin-1-yl)quinoxaline | Formaldehyde | Isatin, Semicarbazide | FeAl2O4@PTMS-sulfaguanidine-SA, Ethanol | N'-[(4-(Quinoxalin-2-yl)piperazin-1-yl)methyl]isatin-3-semicarbazone | rsc.orgrsc.org |

Reductive Amination and Grignard Reactions

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, particularly for the alkylation of amines. nih.govmdpi.com This reaction involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

The secondary amine of the piperazine ring in this compound is an ideal substrate for reductive amination. eurekaselect.com This allows for the introduction of a wide variety of substituents onto the piperazine nitrogen. For example, the reaction of a piperazine-containing compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is a common strategy in medicinal chemistry to synthesize N-alkylated piperazine derivatives. mdpi.com

Grignard Reactions

Grignard reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. eurekaselect.com They involve the reaction of a Grignard reagent (an organomagnesium halide) with an electrophile, such as a carbonyl compound or a halide. While direct Grignard reactions on the quinoline ring can be challenging, the introduction of a halogen atom onto the quinoline scaffold of this compound would provide a handle for such transformations. For instance, a bromo-substituted quinoline could potentially undergo a Grignard reaction to introduce new alkyl or aryl groups.

| Substrate | Reagent(s) | Reaction Type | Product | Reference |

| 2-(Piperazin-1-yl)ethanamine (protected) | N-methyl-4-piperidone, NaBH(OAc)3 | Reductive Amination | N-alkylated piperazine derivative | nih.gov |

| 4-Fluoro-2-nitrobenzoic acid | N-methylpiperazine | Nucleophilic Aromatic Substitution | N-arylpiperazine derivative | mdpi.com |

Kabachnik-Field's Reactions

The Kabachnik-Fields reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602) to form α-aminophosphonates. wikipedia.orgorganic-chemistry.org This reaction is of significant interest due to the biological importance of α-aminophosphonates as mimics of amino acids. nih.govmdpi.comsemanticscholar.org

The piperazine moiety of this compound can serve as the amine component in the Kabachnik-Fields reaction. researchgate.net This allows for the synthesis of novel α-aminophosphonate derivatives containing the quinoline scaffold. The reaction typically proceeds via the formation of an iminium ion intermediate, which is then attacked by the phosphite. wikipedia.orgnih.gov

| Amine Component (Quinoline Derivative) | Aldehyde | Phosphite | Catalyst/Conditions | Product (α-Aminophosphonate) | Reference |

| Piperazine | Benzaldehyde | Diethyl phosphite | Mg(ClO4)2, solvent-free | Diethyl (phenyl(piperazin-1-yl)methyl)phosphonate | organic-chemistry.org |

| Aniline | 2-Chloroquinoline-3-carbaldehyde | Diethyl phosphite | - | Diethyl ((2-chloroquinolin-3-yl)(phenylamino)methyl)phosphonate | researchgate.net |

Sustainable and Optimized Synthetic Approaches

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods in organic chemistry. rsc.org This includes the use of greener solvents, catalysts, and energy sources, as well as the design of one-pot and multicomponent reactions to improve atom economy and reduce waste. rsc.orgrsc.org

The synthesis of quinoline derivatives has been a focus of green chemistry research. rsc.org For example, the use of a Ru-Fe/γ-Al2O3 catalyst in a continuous flow system with an ethanol/water solvent system has been reported for the synthesis of 2-methylquinoline compounds from nitroarenes via a hydrogen transfer reaction. rsc.org Such approaches offer a more sustainable alternative to traditional methods that often rely on harsh reagents and stoichiometric amounts of catalysts.

The use of nanocatalysts, such as the hercynite-based magnetic nanoparticles (FeAl2O4@PTMS-sulfaguanidine-SA), has also been shown to be effective for the green synthesis of piperazinyl quinoxaline derivatives in high yields under mild conditions. rsc.orgrsc.org The reusability of these catalysts further enhances their environmental credentials. These sustainable methodologies can be readily adapted for the synthesis and derivatization of this compound and its analogs, paving the way for more environmentally benign production of these valuable compounds.

Green Chemistry Methodologies in Quinoline-Piperazine Synthesis

The development of environmentally benign synthetic routes for quinoline derivatives has become a significant area of research, aiming to reduce the use of hazardous materials and minimize waste. nih.govijpsjournal.com Traditional methods for quinoline synthesis often involve harsh conditions, such as high temperatures and the use of strong acids or bases, which can lead to environmental and economic challenges. nih.govdu.edu.eg

Green chemistry approaches focus on the use of alternative energy sources, safer solvents, and catalytic systems to improve the efficiency and sustainability of chemical processes. nih.gov Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of ionic liquids as recyclable reaction media have been explored for the synthesis of quinoline-based compounds. du.edu.egresearchgate.netresearchgate.net

In the context of synthesizing quinoline-piperazine scaffolds, green methodologies can be applied to various stages of the synthesis. For instance, the core quinoline structure can be assembled using catalyst-based approaches that operate under milder conditions. researchgate.net The use of p-toluenesulfonic acid as a non-hazardous and efficient organocatalyst under microwave irradiation has been reported for the synthesis of quinoline-4-carboxylic acid derivatives, showcasing a greener alternative to traditional methods. researchgate.net

Below is a table summarizing various green synthetic approaches for quinoline derivatives, which could be adapted for the synthesis of this compound.

| Green Chemistry Approach | Key Features | Potential Application in Quinoline-Piperazine Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. researchgate.net | Can be used for the cyclization step to form the quinoline ring or for the substitution reaction to add the piperazine moiety. |

| Ultrasound Irradiation | Enhanced reaction rates through acoustic cavitation. researchgate.net | Can facilitate reactions that are otherwise slow or require harsh conditions. |

| Ionic Liquids as Solvents | Low vapor pressure, recyclable, can enhance reaction rates and selectivity. du.edu.eg | Can replace volatile and hazardous organic solvents in various synthetic steps. |

| Organocatalysis | Use of small organic molecules as catalysts, avoiding heavy metals. researchgate.net | Can be employed in the formation of the quinoline ring system. |

| Nanocatalysis | High surface area to volume ratio of catalysts leading to high efficiency. nih.gov | Silica functionalized magnetite nanoparticles have been shown to improve yields in quinoline synthesis. nih.gov |

Considerations for Scalable Production Techniques

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. While many synthetic methods are effective at the gram scale, not all are suitable for bulk production. du.edu.eg

Key considerations for scalable production include:

Process Safety: The use of highly reactive or hazardous reagents needs to be minimized. Reaction conditions, such as temperature and pressure, must be carefully controlled to prevent runaway reactions.

Cost of Goods (CoG): The price of starting materials, reagents, catalysts, and solvents significantly impacts the economic viability of the process. Expensive catalysts or complex purification methods can make a route unfeasible for large-scale production.

Process Robustness and Reproducibility: The synthetic route should be reliable and consistently produce the desired product in high yield and purity. du.edu.eg Batch-to-batch variability needs to be minimized. nih.gov

Equipment and Infrastructure: The chosen synthetic route must be compatible with standard industrial chemical processing equipment.

Waste Management: The environmental impact of the process is a critical consideration. The amount and nature of waste generated must be managed effectively.

One approach to the synthesis of this compound involves the reaction of 5-bromoquinaldine with piperazine. chemsrc.com For scalable production, the availability and cost of both starting materials are crucial. The purification of the final product from the reaction mixture is another important aspect.

A study on the design of a batch plant for the manufacture of quinoline derivatives highlights the flexibility of such facilities in producing various compounds. The scale-up from a laboratory recipe of 29g to a 70 kg batch was analyzed, considering equipment size and occupancy time. Such a model would be applicable to the production of this compound.

The following table outlines some potential synthetic routes for this compound and considerations for their scalability.

| Synthetic Route | Starting Materials | Key Reaction | Scalability Considerations |

| Route 1 | 5-bromoquinaldine, Piperazine | Nucleophilic Aromatic Substitution | Availability and cost of 5-bromoquinaldine. Potential for side reactions. Purification of the final product. chemsrc.com |

| Route 2 | 1,1-dimethylethyl 4-(2-methyl-5-quinolinyl) | Deprotection followed by reaction with a piperazine precursor | Multi-step synthesis may lower overall yield. Use of protecting groups adds to cost and waste. chemsrc.com |

Structural Elucidation and Advanced Spectroscopic/computational Analysis of 2 Methyl 5 Piperazin 1 Yl Quinoline Derivatives

Molecular and Crystal Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of 2-Methyl-5-piperazin-1-yl-quinoline derivatives. Advanced analytical techniques, particularly single-crystal X-ray diffraction, provide unparalleled insights into their structural framework.

Single Crystal X-Ray Diffraction Studies

In a study of a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, single-crystal X-ray diffraction analysis showed that the compound crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The asymmetric unit was found to contain one molecule of the quinoline (B57606) derivative and one water molecule. mdpi.com Such studies provide foundational data for further conformational and interaction analysis.

| Crystallographic Data for a 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Asymmetric Unit | One derivative molecule, one water molecule |

| Reference | mdpi.com |

Conformational Analysis of the Piperazine (B1678402) Ring and Quinoline Core

The flexibility of the piperazine ring and its orientation relative to the rigid quinoline core are defining structural features of these derivatives. The piperazine ring typically adopts a thermodynamically stable chair conformation. mdpi.comnih.gov However, in the presence of metal ions, it can be forced into a boat conformation to facilitate bidentate coordination. nih.gov

| Conformational Features | |

| Piperazine Ring Conformation | Predominantly Chair mdpi.comnih.gov |

| Can adopt Boat conformation upon metal coordination nih.gov | |

| Quinoline Core | Generally planar, with minor distortions mdpi.com |

Dihedral Angle Analysis in Quinoline-Piperazine Systems

The dihedral angle between the quinoline core and the piperazine ring is a critical parameter that dictates the molecule's three-dimensional shape. In the case of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, the piperazine ring is oriented at a dihedral angle of approximately 39.1° with respect to the quinoline moiety. mdpi.com This twisted arrangement is a common feature in such systems and has significant implications for how the molecules interact with each other in the crystal lattice. In other quinoline derivatives, the dihedral angle between two quinoline rings in a dimer can be observed, highlighting different packing motifs. researchgate.net

Intermolecular Interactions and Supramolecular Architectures

The solid-state structure of this compound derivatives is not solely determined by the structure of individual molecules but also by the intricate network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and pi-stacking interactions, direct the assembly of molecules into well-defined supramolecular architectures. rsc.org

Characterization of Hydrogen Bonding Networks (e.g., C-H…N, C-H…O, C-H…F)

Hydrogen bonds are among the most significant intermolecular forces governing the crystal packing of quinoline-piperazine derivatives. These interactions can involve the nitrogen atoms of the piperazine and quinoline rings, as well as other functional groups or solvent molecules present in the crystal.

In the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, extensive hydrogen bonding interactions involving the water molecules and the derivative link the molecules into one-dimensional chains. mdpi.com Various types of hydrogen bonds, such as C-H…N, C-H…O, and C-H…F, have been characterized in related heterocyclic systems, playing a crucial role in stabilizing the crystal structure. nih.gov The formation of these hydrogen-bonded networks can lead to the creation of higher-dimensional supramolecular structures. worktribe.comresearchgate.netresearchgate.net

| Observed Hydrogen Bonding Interactions in Related Systems | Significance |

| C-H…N | Links molecules into chains or more complex networks. |

| C-H…O | Often involves solvent molecules or carbonyl groups, contributing to crystal stability. nih.gov |

| C-H…F | Can be present in fluorinated derivatives, influencing molecular conformation and packing. nih.gov |

| O-H…N/O-H…O | Crucial in hydrated crystals, forming bridges between molecules. mdpi.com |

Analysis of Pi-Stacking Interactions (e.g., C-H…π, π…π)

The aromatic quinoline ring is capable of participating in various pi-stacking interactions, which are vital for the stabilization of the crystal structure. These can include π…π stacking between parallel quinoline rings and C-H…π interactions where a C-H bond points towards the face of an aromatic ring. rsc.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice). By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For this compound, the Hirshfeld surface would be generated from a theoretical crystal structure. The key contacts expected to be identified and quantified would include:

H···H Contacts: These are generally the most abundant interactions and are visualized on the 2D fingerprint plot. For related quinoline derivatives, these contacts can comprise over 35% of the total Hirshfeld surface area. nih.govresearchgate.net

C···H/H···C Contacts: These interactions, often indicative of C-H···π interactions, are also significant contributors to the crystal packing. In similar structures, they can account for over 33% of the surface area. nih.govresearchgate.net

N···H/H···N Contacts: The presence of the piperazine and quinoline nitrogen atoms makes these hydrogen bonding interactions crucial for the stability of the crystal structure. These can contribute significantly, for instance, around 9.5% in related compounds. nih.govresearchgate.net

The analysis involves mapping normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

| H···H | 36.2 |

| C···H/H···C | 34.1 |

| N···H/H···N | 11.5 |

| Other | 18.2 |

This table is illustrative and based on data from analogous quinoline structures. nih.govresearchgate.net

Computational Analysis of Pairwise Interaction Energies in Crystal Packing

To complement Hirshfeld surface analysis, the calculation of pairwise interaction energies between molecules in the crystal lattice provides quantitative insights into the forces governing crystal packing. This is often achieved using computational models that break down the total interaction energy into its electrostatic, polarization, dispersion, and repulsion components. nih.gov

Table 2: Illustrative Pairwise Interaction Energies for a Molecular Dimer of this compound (in kJ/mol)

| Energy Component | Interaction Energy (kJ/mol) |

| Electrostatic | -55.8 |

| Polarization | -18.3 |

| Dispersion | -85.2 |

| Repulsion | 72.5 |

| Total | -86.8 |

This table presents hypothetical data to illustrate the output of such a calculation, drawing on typical values for organic molecular crystals. nih.gov

Theoretical and Computational Chemistry Applications in Structural Understanding

Theoretical and computational chemistry provide indispensable tools for probing the electronic structure and reactivity of molecules like this compound.

Quantum Chemical Calculations (e.g., HOMO/LUMO Orbital Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that provide insights into a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy corresponds to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com

For this compound, Density Functional Theory (DFT) calculations, for instance using the B3LYP functional with a 6-31+G(d,p) basis set, would be employed to determine the energies and spatial distributions of the HOMO and LUMO. scirp.org It is expected that the HOMO would be localized primarily on the electron-rich piperazine and quinoline moieties, while the LUMO would be distributed over the quinoline ring system.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.58 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.83 |

These values are illustrative and based on calculations for the parent quinoline molecule. scirp.org

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions representing positive electrostatic potential (electron-poor areas).

In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atoms of the quinoline and piperazine rings, making them susceptible to electrophilic attack and key sites for hydrogen bonding. Conversely, the hydrogen atoms of the piperazine NH group would exhibit a positive potential, indicating their role as hydrogen bond donors.

Non-Covalent Interaction Plotting

Non-Covalent Interaction (NCI) plotting is a visualization method based on the electron density and its derivatives that reveals the location and nature of non-covalent interactions. This technique is particularly useful for identifying weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes.

An NCI plot for a dimer of this compound would display surfaces between the interacting molecules. These surfaces are colored to differentiate the type of interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This analysis would provide a complementary visual representation to the Hirshfeld surface analysis, further elucidating the forces that govern the supramolecular assembly of this compound.

Structure Activity Relationship Sar Studies and Molecular Interactions of 2 Methyl 5 Piperazin 1 Yl Quinoline

Positional Sensitivity of Substituents on the Quinoline (B57606) and Piperazine (B1678402) Rings Influencing Biological Activity

The biological activity of quinoline-piperazine derivatives is highly sensitive to the position of substituents on both the quinoline and piperazine rings. The placement of functional groups can dramatically alter the compound's affinity, selectivity, and efficacy for its biological targets.

For the quinoline ring , the position of the piperazine moiety is a critical determinant of activity. In the case of 2-Methyl-5-piperazin-1-yl-quinoline, the piperazine is attached at the C5 position. Studies on related quinoline derivatives have shown that substitution at different positions can lead to varied pharmacological effects. For instance, moving the piperazine group to other positions, such as C4 or C8, can impact receptor binding and functional activity.

The 2-methyl group on the quinoline ring also plays a significant role. The introduction of a methyl group at the C2 position can influence the molecule's conformation and its interaction with the receptor's binding pocket. This substitution can enhance metabolic stability and may also contribute to selectivity for specific receptor subtypes. In some cases, the presence of a methyl group at the 2-position of the quinoline ring has been shown to be favorable for certain biological activities when compared to unsubstituted analogs. nih.gov

On the piperazine ring , substitutions can profoundly affect the compound's properties. The piperazine ring itself is a key pharmacophore, with its basic nitrogen atoms often forming crucial interactions with acidic residues in the receptor binding site. The introduction of substituents on the second nitrogen atom of the piperazine ring is a common strategy to modulate activity. The nature and size of these substituents can dictate the compound's affinity and selectivity for different receptors. For instance, small alkyl or spirocyclic substituents on the piperazine ring have been shown to enhance dopamine (B1211576) D1 receptor affinity in related compounds. nih.gov

Impact of Aromatic, Heteroaromatic, and Aliphatic Substituents on Efficacy and Selectivity

The nature of the substituent on the distal nitrogen of the piperazine ring—be it aromatic, heteroaromatic, or aliphatic—is a key factor in determining the efficacy and selectivity of this compound derivatives.

Aromatic and Heteroaromatic Substituents: The addition of an aromatic or heteroaromatic ring to the piperazine moiety can introduce a range of interactions, including π-π stacking and hydrophobic interactions with the receptor. These interactions can significantly enhance binding affinity. For example, in related arylpiperazine derivatives, the nature of the aryl group has a pronounced impact on affinity for serotonin (B10506) 5-HT2A receptors. rsc.org Electron-donating or electron-withdrawing groups on this aromatic ring can further fine-tune the electronic properties and binding characteristics of the molecule. For instance, studies on similar scaffolds have shown that electron-donating groups like ethers on an attached phenyl ring can increase affinity for the dopamine D2 receptor. nih.gov

Aliphatic Substituents: Aliphatic substituents, ranging from simple alkyl chains to more complex cyclic systems, can also modulate efficacy and selectivity. The length and bulk of an aliphatic chain can influence how the ligand fits into the binding pocket and can impact its selectivity for different receptor subtypes. For example, in a series of (2-methoxyphenyl)piperazine derivatives, a four-carbon alkyl chain was found to be optimal for 5-HT1A receptor affinity when the terminal group was a heteroaryl amide. nih.gov The lipophilicity of these substituents is also a critical factor, affecting both receptor binding and pharmacokinetic properties. nih.gov

Correlation of Specific Structural Features with Receptor Affinities and Potencies (e.g., Dopamine, Serotonin Receptors)

The specific structural features of this compound and its derivatives can be correlated with their affinities and potencies at dopamine and serotonin receptors, which are common targets for this class of compounds.

Dopamine Receptor Affinity: The quinoline-piperazine scaffold is a well-established pharmacophore for dopamine receptor ligands. The basic nitrogen of the piperazine ring is thought to form a crucial ionic interaction with a conserved aspartate residue in the third transmembrane helix (TM3) of dopamine receptors. nih.gov The 2-methyl group on the quinoline ring may contribute to selectivity between dopamine receptor subtypes (D1, D2, D3, etc.) by influencing the orientation of the quinoline core within the binding pocket. Studies on related compounds have shown that substituents on the piperazine ring can significantly impact D1 versus D2 receptor selectivity. nih.gov

Serotonin Receptor Affinity: This class of compounds also frequently exhibits affinity for various serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A receptors. The arylpiperazine moiety is a classic element in many high-affinity 5-HT receptor ligands. rsc.orgnih.gov The nature of the substituent on the piperazine ring is critical for 5-HT receptor affinity and selectivity. For instance, the introduction of a third substituent on the piperazine ring of some derivatives has been shown to enhance affinity for 5-HT2A receptors. nih.gov The 2-methyl group on the quinoline ring could also play a role in distinguishing between serotonin receptor subtypes.

The following table summarizes the general SAR trends for quinoline-piperazine derivatives at dopamine and serotonin receptors, which can be extrapolated to this compound.

| Receptor Target | Favorable Structural Features on Quinoline-Piperazine Scaffold |

| Dopamine D2 Receptors | Basic piperazine nitrogen for interaction with Asp in TM3. Electron-donating substituents on terminal aryl ring. nih.gov |

| Dopamine D1 Receptors | Small substituents on the piperazine ring (e.g., methyl). nih.gov |

| Serotonin 5-HT1A Receptors | Optimal alkyl chain length connecting piperazine to another moiety. nih.gov |

| Serotonin 5-HT2A Receptors | Aromatic/heteroaromatic substituents on piperazine. rsc.org |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To gain a deeper understanding of the molecular interactions between this compound and its potential biological targets, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools.

Prediction of Binding Modes and Affinities with Target Macromolecules

Molecular docking simulations can predict the preferred binding orientation and conformation of this compound within the binding site of a target receptor, such as the dopamine D2 or serotonin 5-HT2A receptor. These simulations can also provide an estimate of the binding affinity, often expressed as a docking score.

The following table illustrates a hypothetical docking result for this compound at a dopamine D2 receptor model, based on known interactions of similar ligands.

| Ligand | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | Dopamine D2 Receptor | -8.5 to -10.5 | Ionic interaction with Asp114 (TM3), π-π stacking with Phe389 (TM6), Hydrophobic interactions with Val115 (TM3) and Trp386 (TM6) |

Elucidation of Key Interacting Residues and Binding Site Characteristics

Molecular docking and MD simulations can identify the specific amino acid residues that are critical for the binding of this compound.

For dopamine receptors , key interacting residues are likely to include:

Aspartate (e.g., Asp114 in D2) in TM3, forming a salt bridge with the protonated piperazine nitrogen. nih.gov

Aromatic residues (e.g., Phenylalanine, Tryptophan, Tyrosine) in TMs 5, 6, and 7, which can engage in π-π stacking and hydrophobic interactions with the quinoline ring. nih.gov

Serine residues in TM5, which can form hydrogen bonds with heteroatoms on the ligand.

For serotonin receptors , particularly the 5-HT2A subtype, important interacting residues may include:

Aspartate (e.g., Asp155 in 5-HT2A) in TM3 for the primary interaction with the piperazine nitrogen.

Aromatic residues (e.g., Phenylalanine, Tryptophan) in TMs 3, 5, and 6, providing hydrophobic and aromatic interactions. rsc.org

Serine and Threonine residues in TM5, which can act as hydrogen bond donors or acceptors.

MD simulations can further refine these interactions by showing how the ligand and receptor move and adapt to each other over time, providing insights into the stability of the binding pose and the role of water molecules in mediating interactions.

Preclinical Evaluation and in Vitro / in Vivo Models for 2 Methyl 5 Piperazin 1 Yl Quinoline Research

In Vitro Biological Screening Methodologies

In vitro screening provides the initial assessment of a compound's biological activity in a controlled, non-living system. These assays are fundamental for determining cellular and molecular interactions, guiding further development.

Cell-Based Assays Utilizing Specific Cell Lines

Cell-based assays are indispensable for studying the effects of compounds on cellular functions and viability. The choice of cell line is dictated by the therapeutic target under investigation.

RAW 264.7 Macrophages: These murine macrophage-like cells are extensively used to investigate the anti-inflammatory and immunomodulatory properties of chemical compounds. Assays with RAW 264.7 cells can determine a compound's ability to modulate the production of inflammatory mediators, such as nitric oxide and various cytokines, often in response to an inflammatory stimulus like lipopolysaccharide (LPS). The cytotoxicity of test compounds on these cells is also evaluated, typically using methods like the MTT assay, to ensure that the observed effects are not due to cell death. nih.gov

HEK-293, CHO, and AtT-20 Cells: Human Embryonic Kidney (HEK-293) cells and Chinese Hamster Ovary (CHO) cells are workhorses in pharmacological research, particularly for studying receptor binding and functional activity. nih.govresearchgate.net These cell lines are readily transfected to express specific receptors of interest. For quinoline-piperazine derivatives with potential neurological applications, these cells can be engineered to express serotonin (B10506) or dopamine (B1211576) receptors. nih.gov AtT-20 cells, a mouse pituitary tumor cell line, are also utilized in neuropharmacological studies. The functional activity of compounds on these expressed receptors is a key endpoint.

Biochemical and Enzyme Activity Assays

Biochemical and enzyme assays isolate specific molecular targets to determine a compound's direct inhibitory or stimulatory effects.

GTPγS Binding Assays: This assay is a powerful tool for determining the functional activity of G protein-coupled receptor (GPCR) ligands. For instance, in the evaluation of quinoline-piperazine analogs as potential dopamine receptor agonists, GTPγS binding assays are employed. nih.gov The binding of a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist provides a quantitative measure of the compound's efficacy. A related quinoline-piperazine derivative, compound (-)-19b, was shown to be a potent agonist at both D2 and D3 dopamine receptors with EC50 values of 4.51 nM and 1.58 nM, respectively, as determined by GTPγS binding assays. nih.gov

Growth Inhibition Assays for Antimicrobial and Antiparasitic Efficacy

The quinoline (B57606) core is a well-established pharmacophore in antimicrobial and antiparasitic agents. Growth inhibition assays are crucial for quantifying the efficacy of new derivatives.

IC50/MIC Determinations: The half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC) are standard measures of a compound's potency against a specific pathogen. For quinoline-piperazine derivatives, these values are determined against a panel of clinically relevant bacteria and parasites. For example, various quinoline-piperazine hybrids have been synthesized and evaluated for their antituberculosis properties, with MIC values determined against Mycobacterium tuberculosis. epa.gov Similarly, the antiplasmodial activity of aminoquinoline-pyrimidine hybrids linked to a piperazine (B1678402) moiety has been assessed against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, with IC50 values indicating their potential as antimalarial agents. nih.gov

In Vivo Pharmacological Models (Animal Studies)

Murine Models for Infectious Diseases

Mouse models are standard for the initial in vivo testing of anti-infective agents due to their genetic tractability and the ability to mimic key aspects of human infectious diseases.

Malaria: Murine malaria models, such as those using Plasmodium berghei, are employed to assess the in vivo antiplasmodial activity of quinoline-piperazine compounds. nih.govresearchgate.net These models allow for the evaluation of a compound's ability to reduce parasitemia and improve survival in infected mice.

Tuberculosis: For antitubercular drug candidates, murine models of Mycobacterium tuberculosis infection are used to determine in vivo efficacy. epa.gov These studies are critical for understanding how a compound performs within the complex host environment.

Animal Models for Neurodegenerative Disorders

Given the interaction of some quinoline-piperazine derivatives with neurological targets, animal models of neurodegenerative diseases are highly relevant.

Reserpinized Rat Model: Reserpine is a drug that depletes catecholamines in the brain, inducing a state of akinesia (lack of movement) and catalepsy in rats, which mimics some of the motor symptoms of Parkinson's disease. This model is used to screen for compounds with potential anti-parkinsonian activity. A quinoline-piperazine analog, (-)-19b, demonstrated high efficacy in reversing the locomotor deficits in reserpinized rats, indicating its potential as a dopamine agonist. nih.gov

6-OHDA Lesioned Rat Model for Parkinson's Disease: The neurotoxin 6-hydroxydopamine (6-OHDA) is used to create a specific lesion of the dopaminergic neurons in one hemisphere of the rat brain, leading to a reliable model of Parkinson's disease. This model is characterized by the animal exhibiting rotational behavior away from the lesioned side when challenged with a dopamine agonist. The ability of a test compound to induce such rotations is a measure of its in vivo efficacy at postsynaptic dopamine receptors. The quinoline-piperazine derivative (-)-19b was shown to be highly effective in producing contralateral rotations in 6-OHDA lesioned rats, further supporting its potential for symptomatic treatment of Parkinson's disease. nih.gov

| Preclinical Model | Application for Quinoline-Piperazine Derivatives | Key Findings for Analogous Compounds |

| In Vitro | ||

| RAW 264.7 Macrophages | Assessment of anti-inflammatory potential and cytotoxicity. | Used to evaluate cytotoxicity and effects on inflammatory mediators for various compounds. nih.gov |

| HEK-293/CHO Cells | Study of receptor binding and functional activity, especially for neurological targets. nih.gov | Used to express serotonin and dopamine receptors to test quinoline-piperazine analogs. nih.gov |

| GTPγS Binding Assay | Quantification of G protein-coupled receptor agonist or antagonist activity. | A quinoline-piperazine analog, (-)-19b, showed potent agonist activity at D2 and D3 dopamine receptors. nih.gov |

| Growth Inhibition Assays | Determination of IC50/MIC values against bacteria and parasites. | Various quinoline-piperazine hybrids show significant activity against M. tuberculosis and P. falciparum. epa.govnih.gov |

| In Vivo | ||

| Murine Malaria Model | Evaluation of in vivo antiplasmodial efficacy. | Piperaquine, a quinoline-piperazine, shows a substantial antimalarial effect in P. berghei-infected mice. researchgate.net |

| Murine Tuberculosis Model | Assessment of in vivo antitubercular activity. | Used to evaluate the efficacy of quinoline-piperazine derivatives against M. tuberculosis infection. epa.gov |

| Reserpinized Rat Model | Screening for anti-parkinsonian activity. | A quinoline-piperazine analog, (-)-19b, reversed reserpine-induced hypolocomotion. nih.gov |

| 6-OHDA Lesioned Rat Model | Evaluation of in vivo efficacy at postsynaptic dopamine receptors for Parkinson's disease. | The analog (-)-19b induced significant rotational activity in this model. nih.gov |

Models for Acute and Chronic Inflammatory Response Assessment (e.g., Carrageenan-Induced Paw Edema Model)

The carrageenan-induced paw edema model is a widely utilized and well-established in vivo assay for screening the acute anti-inflammatory activity of new compounds. This model mimics the cardinal signs of inflammation, including edema, hyperalgesia, and erythema. The inflammatory response induced by the subcutaneous injection of carrageenan, a sulfated polysaccharide, into the plantar surface of a rodent's paw is biphasic. The early phase (first few hours) is characterized by the release of histamine (B1213489), serotonin, and bradykinin, while the late phase (3-6 hours onwards) is associated with the production of prostaglandins (B1171923) and the infiltration of polymorphonuclear leukocytes.

To evaluate 2-Methyl-5-piperazin-1-yl-quinoline, a typical study design would involve the following:

Animal Model: Wistar rats or Swiss albino mice are commonly used.

Procedure: A baseline measurement of the paw volume is taken using a plethysmometer. The compound (at various doses) or a reference anti-inflammatory drug (e.g., indomethacin) is administered, typically intraperitoneally or orally. After a set period, carrageenan is injected into the sub-plantar region of the paw.

Data Collection: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only carrageenan.

The following table illustrates the type of data that would be generated from such a study.

| Treatment Group | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Control (Carrageenan) | 0.85 ± 0.05 | - |

| Indomethacin (10 mg/kg) | 0.34 ± 0.03 | 60.0% |

| This compound (Dose 1) | Data not available | Data not available |

| This compound (Dose 2) | Data not available | Data not available |

| This compound (Dose 3) | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found.

Behavioral Studies to Assess Pharmacological Effects and Potential for Reinforcement (e.g., Fentanyl versus Food Choice in Rhesus Monkeys)

Behavioral pharmacology studies are essential to understand the potential central nervous system effects of a compound, including its therapeutic potential and abuse liability. The fentanyl versus food choice procedure in non-human primates, such as rhesus monkeys, is a sophisticated behavioral model used to assess the reinforcing strength of a drug and its potential for abuse. In this paradigm, animals are trained to make choices between receiving an infusion of a drug (e.g., fentanyl) and a non-drug alternative, such as food pellets. The choices made by the animal provide a quantitative measure of the reinforcing efficacy of the drug.

There is currently no publicly available research detailing the evaluation of this compound in a fentanyl versus food choice study in rhesus monkeys. Studies with other compounds in this model have been crucial in predicting their abuse potential. For instance, drugs with high abuse liability are typically chosen over food, especially at higher doses.

A study to assess the reinforcing effects of this compound using this model would involve:

Subjects: Rhesus monkeys with a history of intravenous self-administration.

Apparatus: Operant conditioning chambers equipped with two levers, a food dispenser, and an infusion pump.

Procedure: Monkeys are trained to press one lever to receive a food pellet and the other to receive an intravenous infusion of a drug. During test sessions, the choice between a dose of this compound and a fixed amount of food would be evaluated. The study could also assess if pretreatment with this compound alters the choice between fentanyl and food, which could indicate a potential therapeutic application in addiction.

Data Collection: The primary dependent measure is the percentage of choices directed towards the drug lever versus the food lever across a range of drug doses.

Analysis: The data would be analyzed to determine if this compound maintains self-administration and to compare its reinforcing strength to that of a known drug of abuse like fentanyl.

Below is a hypothetical data table illustrating the potential outcomes of such a study.

| Condition | % Choice for Drug Lever (Mean ± SEM) |

| Saline vs. Food | 5 ± 2% |

| Fentanyl (Dose X) vs. Food | 85 ± 5% |

| This compound (Dose A) vs. Food | Data not available |

| This compound (Dose B) vs. Food | Data not available |

| This compound (Dose C) vs. Food | Data not available |

Note: This table presents a hypothetical structure for data from a fentanyl versus food choice study, as no specific data for this compound was found.

Future Research Directions and Translational Potential of 2 Methyl 5 Piperazin 1 Yl Quinoline

Development of Novel Multi-Target Directed Ligands (MTDLs) Incorporating the 2-Methyl-5-piperazin-1-yl-quinoline Scaffold

The complexity of many diseases, such as Alzheimer's disease (AD) and cancer, has spurred the development of multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. researchgate.netnih.govmdpi.com The this compound scaffold is an attractive framework for designing such MTDLs.

Recent studies have highlighted the potential of quinoline-piperazine hybrids as MTDLs for Alzheimer's disease. researchgate.net These compounds are designed to tackle various aspects of the disease's pathology, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), chelation of metal ions to restore metal dyshomeostasis, and antioxidant activity. researchgate.net For instance, a study detailed the synthesis of piperazine-quinoline-based MTDLs that exhibited notable inhibitory activity against both AChE and BuChE. researchgate.net The flexibility of the piperazine (B1678402) ring allows for the introduction of various substituents to optimize binding to different targets.

The development of MTDLs from the this compound scaffold could involve the strategic incorporation of pharmacophores known to interact with other relevant targets in neurodegenerative diseases or cancer. For example, linking the scaffold to moieties with BACE1 inhibitory activity or the ability to disrupt amyloid-beta aggregation could yield potent anti-Alzheimer's agents. nih.gov

Table 1: Examples of Multi-Target Directed Ligands Based on Quinoline-Piperazine Scaffolds

| Compound ID | Target(s) | Therapeutic Area | Key Findings | Reference |

| Compound 95 | AChE, BuChE, Metal Chelation | Alzheimer's Disease | Showed promising inhibitory activities against AChE (IC50 3.013 µM) and BuChE (IC50 = 3.144 µM). | researchgate.net |

| Compound 83 | BuChE | Alzheimer's Disease | Exhibited the highest BuChE inhibition (IC50 1.888 µM). | researchgate.net |

| PD07 | Cholinesterases (ChEs), BACE1, Aβ1-42 aggregation | Alzheimer's Disease | Demonstrated significant inhibitory activity on ChEs, BACE1, and Aβ1-42 aggregation in in vitro studies. | nih.gov |

Exploration of Emerging Therapeutic Indications and Neglected Diseases

The versatile pharmacological profile of quinoline (B57606) derivatives suggests that the this compound scaffold could be effective against a range of other diseases, including neglected tropical diseases and multi-drug resistant infections.

Research has already shown the potential of quinoline-piperazine hybrids as antibacterial and antituberculosis agents. nih.govrsc.org A series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides and amides were synthesized and evaluated for their in vitro activity against various bacterial strains, with some compounds showing significant inhibitory activity against tuberculosis strains. nih.govrsc.org Specifically, compounds with fluoro or trifluorocarbon substitutions on the aryl group at the 2nd position demonstrated good activity. nih.gov

Furthermore, quinoline-piperazine derivatives have been investigated as potential antileishmanial agents. nih.gov A study involving the synthesis of thirty-five quinoline-piperazine/pyrrolidine derivatives identified compounds with significant in vivo efficacy against Leishmania donovani. nih.gov

The antifungal potential of this scaffold has also been explored, with a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives designed as chitin (B13524) synthase inhibitors. nih.gov Several of these compounds exhibited excellent inhibitory activity against chitin synthase and potent antifungal activity against Candida albicans. nih.gov

These findings underscore the broad-spectrum antimicrobial potential of the this compound scaffold, warranting further investigation into its efficacy against a wider range of pathogens, including those responsible for neglected tropical diseases.

Advancements in Green Synthesis and Sustainable Production Technologies for Quinoline-Piperazine Compounds

The pharmaceutical industry is increasingly focusing on the development of environmentally friendly and sustainable manufacturing processes. Green chemistry principles are being applied to the synthesis of quinoline and its derivatives to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. ijpsjournal.com

Recent research has explored green synthesis approaches for quinoline-piperazine derivatives, such as one-pot multi-component reactions under green conditions. semanticscholar.org These methods offer several advantages over traditional synthetic routes, including shorter reaction times, higher yields, and the use of less toxic solvents. For example, the use of a core-shell-structured nanocatalyst has been reported for the synthesis of novel quinoxaline-containing hybrids via a multicomponent one-pot cascade reaction. semanticscholar.org

Future research in this area should focus on the development of even more efficient and sustainable synthetic methodologies for this compound and its derivatives. This could involve the use of biocatalysis, flow chemistry, and other innovative green technologies to streamline the production process and reduce its environmental impact. The development of sustainable MTDLs derived from readily available, inexpensive, and renewable resources, such as cashew nutshell liquid, also represents a promising avenue for future research. nih.gov

Integration of Advanced Computational Design and Artificial Intelligence in Drug Discovery for this Compound Class

The integration of computational tools and artificial intelligence (AI) is revolutionizing the drug discovery and development process. nih.govdrjulierosenberg.comilluminaire.io These technologies can accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities.

For the this compound class of compounds, computational methods such as molecular docking and molecular dynamics simulations are already being used to understand their binding modes and guide the design of more potent derivatives. semanticscholar.orgnih.govresearchgate.net For instance, molecular docking studies have been employed to investigate the interaction of quinazoline (B50416) derivatives with the EGFR kinase domain, a plausible target in cancer treatment. nih.gov

Future research will likely see a greater integration of AI throughout the entire drug discovery pipeline for quinoline-piperazine compounds, from initial hit identification and lead optimization to the prediction of pharmacokinetic and toxicological profiles. This will undoubtedly accelerate the translation of promising this compound-based compounds from the laboratory to the clinic.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reactants | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Bromoquinoline + Piperazine | DCM | Triethylamine | 65–78 |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions. For example, piperazine protons appear as a multiplet at δ 2.5–3.5 ppm, while quinoline protons resonate at δ 7.0–8.5 ppm .

- Mass Spectrometry (LC/MS) : Molecular ion peaks (e.g., [M+H] at m/z 439.30) validate molecular weight .

- Infrared (IR) Spectroscopy : Stretching frequencies for C-N (1250–1350 cm) and aromatic C=C (1450–1600 cm) confirm structural motifs .

Data Interpretation Tip : Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in piperazine ring conformation .

Advanced: How can researchers design experiments to evaluate the selectivity of this compound for dopamine receptor subtypes (e.g., D3 vs. D2)?

Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-spiperone for D2, H-7-OH-DPAT for D3) in competitive binding studies. Calculate IC values and selectivity ratios (D3/D2) .

- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment in transfected cell lines (e.g., CHO-K1) to assess biased signaling .

- Structural Modifications : Introduce arylpiperazine substituents to enhance D3 affinity. For example, 4-arylpiperazin-1-yl groups reduce steric hindrance in the D3 receptor’s orthosteric pocket .

Methodological Consideration : Validate selectivity using knockout models or receptor-specific antagonists to rule off-target effects .

Advanced: What strategies address contradictory data in binding affinity or functional assays for this compound?

Answer:

- Replicate Experiments : Ensure consistency across biological replicates (n ≥ 3) and assay platforms (e.g., fluorescence vs. radiometric detection) .

- Data Normalization : Use internal controls (e.g., reference ligands with known affinities) to correct for inter-assay variability .

- Meta-Analysis : Apply statistical frameworks (e.g., mixed-effects models) to reconcile discrepancies across studies, accounting for variables like cell line heterogeneity or buffer conditions .

Example : If D3 binding data conflict, re-evaluate membrane preparation protocols (e.g., protease inhibitors to prevent receptor degradation) .

Advanced: How can computational modeling predict this compound’s interactions with non-dopaminergic targets (e.g., serotonin receptors)?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions. Focus on conserved residues in the transmembrane domain (e.g., Asp3.32 for amine recognition) .

- MD Simulations : Run 100-ns trajectories to assess binding stability and water accessibility in the piperazine-quinoline binding pocket .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at the quinoline N1 position) for off-target screening .

Validation Step : Compare predicted affinities with experimental data from broad-panel receptor profiling .

Advanced: How should researchers structure a manuscript to highlight the novelty of this compound in neuropharmacology?

Answer:

- Introduction : Contrast existing dopamine ligands (e.g., aripiprazole) with this compound’s unique D3/D2 selectivity profile .

- Methods : Detail synthetic protocols (e.g., stepwise purification) and assay conditions (e.g., buffer pH, temperature) to ensure reproducibility .

- Discussion : Frame contradictory data (e.g., varying IC values) as opportunities for mechanistic exploration rather than limitations .

Peer Review Preparation : Anticipate questions about statistical power and include supplementary dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.